Uranyl acetate

Catalog No.
S575113
CAS No.
541-09-3
M.F
UO2(CH3COO)2
C4H8O6U
M. Wt
390.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uranyl acetate

CAS Number

541-09-3

Product Name

Uranyl acetate

IUPAC Name

acetic acid;dioxouranium

Molecular Formula

UO2(CH3COO)2
C4H8O6U

Molecular Weight

390.13 g/mol

InChI

InChI=1S/2C2H4O2.2O.U/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;;

InChI Key

IXSMFXMQHOBORU-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.O=[U]=O

Synonyms

uranaffin reactant, uranium acetate, uranyl acetate, uranyl acetate, dihydrate

Canonical SMILES

CC(=O)O.CC(=O)O.O=[U]=O

The exact mass of the compound Uranyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Correlative Light and Electron Microscopy (CLEM)

Uranyl acetate serves as a valuable tool in CLEM, a technique that combines light microscopy (LM) and electron microscopy (EM) for detailed analysis of biological samples. It offers two key advantages:

  • Dual-Modality Contrast Agent: Uranyl acetate possesses both fluorescence and electron-dense staining properties. This allows researchers to visualize the sample under LM using its fluorescence and then relocate the same region of interest with high precision in the EM due to the electron density it imparts [1]. This eliminates the need for separate markers, streamlining the process [1].

Here's a research article demonstrating uranyl acetate's use for high-precision alignment in CLEM: Inducing fluorescence of uranyl acetate as a dual-purpose contrast agent for correlative light-electron microscopy with nanometre precision:

  • Improved Navigation and Interpretation: Since uranyl acetate reveals cellular context under LM, researchers can navigate and interpret EM images more intuitively. This facilitates identifying specific regions within the sample for further EM analysis [1].

Catalyst in Organic Chemistry

Uranyl acetate finds application as a Lewis acid catalyst in organic chemistry. A Lewis acid acts as an electron pair acceptor, facilitating various chemical reactions. Research has explored its effectiveness in the acetoxylation of monoterpenic and steroidal alcohols – a process involving the introduction of an acetate group (CH3COO) into these organic molecules [2].

Here's a research article exploring uranyl acetate's use as a catalyst for acetoxylation: Chemistry Proceedings | Free Full-Text | Uranyl Acetate, a Lewis Acid Catalyst for Acetoxylation of Monoterpenic and Steroidal Alcohols:

Uranyl acetate is a coordination compound with the chemical formula UO₂(CH₃COO)₂·2H₂O. It appears as a yellow-green crystalline solid and is known for its use in various laboratory applications, particularly in electron microscopy as a negative stain. The compound consists of uranyl ions (UO₂²⁺) coordinated with acetate ligands, forming a polymeric structure where the uranyl centers are bridged by acetate groups and water molecules . This compound is both chemically toxic and mildly radioactive, necessitating careful handling to avoid ingestion or inhalation, which can lead to severe health effects .

The biological activity of uranyl acetate is significant due to its toxicity and potential effects on living organisms. It has been demonstrated to cause DNA damage, specifically single-strand breaks in plasmid DNA under certain conditions . Additionally, uranyl compounds are known for nephrotoxicity, which can lead to kidney damage upon chronic exposure. The compound's interaction with biological systems necessitates caution in its application within biological research settings .

Uranyl acetate can be synthesized through several methods:

  • Reaction of Uranium Compounds: It is typically prepared by reacting uranium oxide or uranium salts with acetic acid in an aqueous solution. This method allows for the controlled formation of uranyl acetate crystals.
  • Hydration: The dihydrate form of uranyl acetate is produced by crystallizing uranyl acetate from water solutions under specific conditions, often resulting in the incorporation of water molecules into the crystal lattice .
  • Solubility Adjustments: By adjusting the concentration of acetic acid or using different solvents, variations in the crystallization process can yield different forms of uranyl acetate.

Uranyl acetate has several important applications:

  • Electron Microscopy: It is primarily used as a negative stain for biological samples in transmission electron microscopy (TEM), enhancing contrast and allowing for detailed imaging of cellular structures .
  • Analytical Chemistry: Solutions of uranyl acetate serve as indicators and titrants in various analytical procedures due to their ability to form insoluble salts with sodium .
  • Research: It is utilized in experimental inorganic chemistry as a reagent for synthesizing other uranium compounds and studying their properties .

Studies on uranyl acetate interactions have revealed its capacity to induce DNA damage, particularly through the generation of reactive species when combined with reducing agents like ascorbate. These interactions highlight the compound's potential risks in biological systems and underscore the need for careful handling during laboratory procedures . Furthermore, its reactivity with various ligands has been explored to understand its coordination chemistry better.

Uranyl acetate belongs to a class of compounds known as uranyl carboxylates. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Properties
Uranyl NitrateUO₂(NO₃)₂·6H₂OMore soluble in water; used primarily in nuclear applications.
Magnesium Uranyl AcetateMg(UO₂)(C₂H₃O₂)₄·xH₂OContains magnesium; used for specific analytical techniques.
Uranyl FormateUO₂(COOH)₂Different carboxylate ligand; used in similar staining applications.
Neodymium AcetateNd(C₂H₃O₂)₃Non-radioactive alternative stain; less toxic than uranyl acetate.

Uranyl acetate stands out due to its unique combination of radioactivity and chemical properties that make it particularly useful in electron microscopy while posing significant health risks compared to non-radioactive alternatives like neodymium acetate .

Industrial and Laboratory Synthesis Routes

Acid-Base Reactions with Uranium Trioxide and Acetic Acid

The primary synthesis route for uranyl acetate involves the direct acid-base reaction between uranium trioxide and acetic acid in the presence of water [1]. This fundamental reaction proceeds according to the stoichiometric equation:

UO₃ + 2CH₃COOH + H₂O → UO₂(CH₃COO)₂·2H₂O

The reaction mechanism involves the dissolution of uranium trioxide in acetic acid, where the trioxide acts as a Lewis base and acetic acid functions as a Brønsted acid [1]. The process typically occurs at room temperature under aqueous conditions, yielding the dihydrate form as the primary product [3]. Industrial implementations of this synthesis route utilize controlled addition of acetic acid to uranium trioxide suspensions to maintain optimal reaction conditions and prevent local heating that could affect product quality [6].

Laboratory-scale preparations employ systematic protocols where uranium trioxide is gradually dissolved in dilute acetic acid solutions [3] [6]. The reaction exhibits high yield characteristics when performed under controlled conditions, with the dihydrate crystallizing readily from solution upon concentration [1]. Alternative synthesis approaches include the reaction of uranyl nitrate with sodium acetate under controlled pH conditions, which allows for precise stoichiometric control and the formation of various hydration states depending on the specific reaction parameters employed [4].

Solvent-based preparation methods utilizing alcoholic media have been developed for specialized applications requiring anhydrous complexes [7]. These approaches involve the reaction of alcoholic uranyl salts with acetate sources in organic solvents, though yields are typically moderate compared to aqueous methods [7]. The choice of synthesis route depends on the desired hydration state and purity requirements for the final product.

Hydration/Dehydration Dynamics in Crystal Formation

The crystallization behavior of uranyl acetate exhibits complex hydration dynamics that significantly influence the final crystal structure and properties [9] [11]. The most commonly encountered form is the dihydrate, UO₂(CH₃COO)₂·2H₂O, which contains both coordinated and lattice water molecules [1] [9]. The hydration state directly affects the coordination environment around the uranyl center and the overall crystal packing arrangement.

Hydration StateFormulaStability ConditionsWater RoleCrystal System
DihydrateUO₂(CH₃COO)₂·2H₂ONormal humidity, 20-25°CCoordinated + lattice waterMonoclinic/Orthorhombic
MonohydrateUO₂(CH₃COO)₂·H₂OReduced humidityCoordinated water onlyModified structure
AnhydrousUO₂(CH₃COO)₂Dry atmosphere, elevated temperatureNo water coordinationCompact structure
Variable hydrationUO₂(CH₃COO)₂·xH₂OVariable humidityDynamic exchangeStructural flexibility

The dehydration process occurs progressively with increasing temperature, beginning with the loss of lattice water molecules at temperatures below 200°C [25] [27]. This initial dehydration step involves an endothermic process with a theoretical mass loss of approximately 8.5% for the conversion from dihydrate to anhydrous form [25]. The structural transformation during dehydration results in significant changes to the coordination polymer architecture, with acetate ligands potentially adopting different bridging modes to compensate for the loss of water coordination [11].

Crystal formation dynamics are influenced by solution conditions including pH, ionic strength, and temperature [16]. The presence of water molecules in the crystal lattice facilitates hydrogen bonding interactions that stabilize specific crystal forms [11]. Under controlled evaporation conditions, single crystals suitable for structural analysis can be obtained, revealing the detailed coordination environment around the uranyl center [11]. The crystallization process from hydraulic fracking fluid has been demonstrated to produce novel structural variants when organic bipyridine ligands are present [11].

Stability Constants and Speciation Studies

pH-Dependent Complexation Behavior in Aqueous Media

The complexation behavior of uranyl acetate in aqueous solution exhibits strong pH dependence, with distinct species predominating under different acidity conditions [17] [18]. At acidic pH values ranging from 2.0 to 2.5, two primary complex species have been identified through affinity capillary electrophoresis studies: UO₂CH₃COO⁺ and UO₂(CH₃COO)₂ [17]. The formation of these species follows sequential complexation reactions where acetate ligands progressively coordinate to the uranyl center.

Complex Specieslog β (25°C)Ionic Strength (mol/L)pH RangeReference
UO₂(CH₃COO)⁺2.94 ± 0.080.02-0.052.0-2.5 [17]
UO₂(CH₃COO)₂5.50 ± 0.150.02-0.052.0-2.5 [17]
UO₂(CH₃COO)₃⁻Not well definedVariable> 3.0Literature review

The predominance of specific uranyl acetate species is governed by both pH and total acetate concentration in solution [14] [17]. Under strongly acidic conditions (pH < 2), the mono-acetate complex UO₂CH₃COO⁺ represents the major species, while increasing pH and acetate concentration favors formation of the bis-acetate complex UO₂(CH₃COO)₂ [17]. The formation of higher-order complexes such as UO₂(CH₃COO)₃⁻ becomes significant only at elevated pH values above 3.0, though precise stability constants for these species remain less well-defined due to competing hydrolysis reactions [15].

The complexation process is driven primarily by entropic factors rather than enthalpic contributions, consistent with the general behavior observed for uranyl complexes with carboxylate ligands [20] [33]. This entropy-driven mechanism reflects the release of coordinated water molecules upon acetate binding, resulting in favorable changes to the solution structure [33]. The pH-dependent speciation has important implications for understanding uranyl mobility and bioavailability in environmental systems [15].

Thermodynamic Modeling Using Specific Ion Interaction Theory

Thermodynamic modeling of uranyl acetate complexation employs Specific Ion Interaction Theory to account for ionic strength effects and extrapolate stability constants to zero ionic strength conditions [14] [19]. The application of this theory enables accurate determination of thermodynamic parameters across varying ionic strength conditions, providing fundamental data for geochemical and environmental modeling applications [14].

ParameterUO₂(CH₃COO)⁺UO₂(CH₃COO)₂Notes
ΔrG°m (kJ/mol)-16.8 ± 0.5-31.4 ± 0.9Calculated at zero ionic strength
ΔrH°m (kJ/mol)Exothermic (low T)Exothermic (low T)Changes from exo- to endothermic
ΔrS°m (J/mol·K)Positive, entropy-drivenPositive, entropy-drivenMain driving force for complexation
Formation enthalpy (15-55°C)Variable with TVariable with TTemperature range studied
Temperature dependenceEndothermic at high TEndothermic at high TGeneral trend observed

The thermodynamic parameters reveal that uranyl acetate complexation is predominantly entropy-driven, with large positive entropy changes accompanying complex formation [20] [33]. The free energy changes become increasingly negative with higher complex stoichiometry, indicating stronger binding for the bis-acetate species compared to the mono-acetate complex [17] [20]. The enthalpic contributions are relatively small in magnitude but exhibit interesting temperature dependence, transitioning from exothermic at lower temperatures to endothermic at elevated temperatures [20].

Specific Ion Interaction Theory parameters for uranyl acetate complexes have been derived from experimental data collected across multiple ionic strength conditions [12] [19]. These parameters enable accurate prediction of complex stability under varying solution conditions encountered in natural and engineered systems [14]. The ion interaction coefficients account for short-range interactions between ions that are not captured by simple electrostatic models, providing improved accuracy for thermodynamic calculations [19].

High-Temperature Stability and Decomposition Pathways

The thermal stability of uranyl acetate has been extensively characterized through thermogravimetric analysis and differential thermal analysis techniques [22] [26] [27]. The decomposition process occurs through multiple distinct stages, each characterized by specific temperature ranges and associated mass losses [27] [28]. Understanding these pathways is crucial for high-temperature applications and waste processing considerations.

Temperature Range (°C)ProcessProducts FormedMass Loss (%)Thermal Behavior
Room temp - 200DehydrationUO₂(CH₃COO)₂8.5 (theoretical)Endothermic
200 - 260Initial decompositionIntermediate species19.35 (one acetate unit)Endothermic
260 - 420Acetate decompositionUO₂ + organic volatiles43.87 (to UO₂)Endothermic
420 - 530OxidationUO₃Mass gain (oxidation)Exothermic
530 - 900Oxide formationU₃O₈Final product (58.35% U₃O₈)Stable phase

The initial thermal decomposition begins with dehydration processes occurring below 200°C, involving the progressive loss of coordinated and lattice water molecules [25] [27]. This stage exhibits endothermic behavior consistent with the energy required to break hydrogen bonding interactions and remove water from the crystal structure [25]. The dehydrated uranyl acetate maintains structural integrity up to approximately 200°C before more significant decomposition processes commence.

At temperatures between 200-260°C, the first major decomposition step occurs, involving the elimination of one acetate unit and resulting in a mass loss of approximately 19.35% [27]. This process has been characterized through model reaction studies that identify the formation of intermediate species prior to complete acetate decomposition [26]. Infrared spectroscopy and X-ray diffraction analysis of partially decomposed samples reveal the progressive breakdown of the acetate coordination environment [27].

The complete decomposition of acetate ligands occurs in the temperature range of 260-420°C, ultimately yielding uranium dioxide as the primary solid product [27] [28]. This process involves the elimination of organic volatiles including acetic acid and other decomposition products [26]. The experimental mass loss of 43.8% closely matches the theoretical value of 43.87% calculated for complete conversion to uranium dioxide [27].

Physical Description

Uranyl acetate appears as yellow crystals with a slight odor of vinegar. Density 2.89 g / cm3.

Density

2.89 at 68 °F (USCG, 1999)

Odor

Vinegar-like odo

Related CAS

6159-44-0 (dihydrate)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H330 (92.68%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H330 (97.56%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (97.56%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (97.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

541-09-3

Associated Chemicals

Uranyl acetate dihydrate; 6159-44-0
Uranium ion (6+);22541-40-8

Wikipedia

Uranyl acetate

Biological Half Life

The biologic half times of soluble uranium compounds (e.g., uranium hexafluoride, uranyl fluoride, uranium tetrachloride, uranyl nitrate hexahydrate) are estimated in days or weeks. Those of the less soluble compounds (e.g., uranium tetrafluoride, uranium dioxide, triuranium octaoxide) are estimated in years. /Soluble uranium compounds/

General Manufacturing Information

Uranium, bis(acetato-.kappa.O)dioxo-, (T-4)-: ACTIVE
Uranium is a chemical hazard as well as a radiological hazard.

Interactions

The hypothesis that is being tested in the current work is that hexavalent uranium, as uranyl ion, may have a chemical genotoxicity similar to that of hexavalent chromium. In the current study, reactions of uranyl acetate (UA) and ascorbate (vitamin C) were observed to produce plasmid relaxation in pBluescript DNA. DNA strand breaks increased with increasing concentrations of a 1:1 reaction of UA and ascorbate but were not affected by increasing the ratio of ascorbate. Plasmid relaxation was inhibited by coincubation of reactions with catalase but not by coincubation with the radical scavengers mannitol, sodium azide, or 5,5-dimethyl-1-pyrroline-N-oxide. Reactions of UA and ascorbate monitored by (1)H NMR spectroscopy showed formation of a uranyl ascorbate complex, with no evidence of a dehydroascorbate product. ... Current results, in the absence of added hydrogen peroxide, were not completely consistent with the interpretation that strand breaks were produced by a Fenton type generation of reactive oxygen species. Data were also consistent with the interpretation that a uranyl ascorbate complex was catalyzing hydrolysis of the DNA-phosphate backbone, in a manner similar to that known for the lanthanides. These data suggest that uranium may be directly genotoxic and may, like chromium, react with DNA by more than one pathway.
ORAL ADMIN OF 200 MG/KG ACETAZOLAMIDE 6 TIMES ON ALTERNATE DAYS, OR 10 MG/KG SODIUM DIETHYLBARBITUATE DAILY FOR 12 DAYS, TO RATS RECEIVING 2 OR 7 MG/KG URANYL ACETATE, DISTRIBUTED OVER 12 DAILY IP INJECTIONS, EQUALLY PROTECTED KIDNEY TISSUE FROM URANIUM POISONING.
Studies were performed to examine the effect of saline loading on uranium induced acute renal failure in rats. Forty-eight hr aftr the iv injection of uranyl acetate (5 mg/kg), insulin clearance rate decr to approx 43% of the control value in water drinking rats (p< 0.005). Animals receiving continuous isotonic saline infusion following uranyl acetate showed higher urine flow and insulin clearance rate (60% of control, p< 0.01), and lessened intratubular cast formation when compared with water drinking acute renal failure rats. A short term saline infusion following uranyl acetate did not attenuate the decline in insulin clearance rate (43% of control). An inverse relationship was found between insulin clearance rate and the number of casts (r= -0.75, p< 0.01). Multiple regression analysis showed that standardized partial regression coefficient is statistically significant between insulin clearance rate and cast formation (-0.69, p< 0.05), but not between insulin clearance rate and tubular necrosis (-0.07, p> 0.05). ... No significant differences were found in urinary uranium excretion between water drinking and saline infused acute renal failure rats. The findings suggest that continous saline infusion following uranyl acetate attenuates the decline in insulin clearance rate in acute renal failure rats; and that this beneficial effect of saline loading is associated with lessened cast formation rather than with suppressed renin-angiotension activity or enhanced urinary uranium excretion.
Tiron (4,5-dihydroxybenzene-1,3-disulfonate), has been found to be an effective agent in increasing uranium excretion and in reducing the concentration of the metal in several tissues. To evaluate whether Tiron could ameliorate the developmentally toxic effects of uranium, a series of 4 Tiron injections was administered ip to pregnant Swiss mice after a single sc injection of 4 mg/kg of uranyl acetate dihydrate given on day 10 of gestation and at 24, 48, and 72 hr thereafter ... Gestational day 10 was found to be the most sensitive time for uranium-induced developmental toxicity in mice. Tiron effectiveness was assessed at 500, 1000, and 1500 mg/kg/day. Although amelioration by Tiron of uranium-induced embryolethality was not noted at the 2 lower doses, treatment with 1500 mg Tiron/kg/day showed isolated protective effects against uranium fetotoxicity, as evidenced by a lack of differences in fetal body weight between this group and the uranium-untreated group, as well as by a decrease in the number of skeletal defects. However, according to these results, Tiron would offer only modest encouragement with regard to its possible therapeutic potential for pregnant women exposed to uranium. /Uranyl acetate dihydrate/

Dates

Last modified: 02-18-2024

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